Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-

Catalog No.
S12564941
CAS No.
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-

Product Name

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-

IUPAC Name

9-hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)

InChI Key

CLOUCVRNYSHRCF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C

9-Hydroxy-3a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid is a natural product found in Bacopa and Morus alba with data available.

Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-, commonly known as 3β-hydroxy-lup-20(29)-en-28-oic acid, is a pentacyclic triterpene derived from the lupane family. This compound is characterized by its molecular formula C30H48O3C_{30}H_{48}O_3 and a molar mass of approximately 456.71 g/mol. It appears as a white crystalline solid with a melting point ranging from 295 to 298 °C and is slightly soluble in organic solvents like methanol and ethanol but insoluble in water .

The structure of this compound features a hydroxyl group at the C-3 position, which contributes to its biological activity and reactivity. Its unique configuration distinguishes it from other triterpenes, making it an important subject of research in pharmacology and biochemistry.

Typical for triterpenoids, including:

  • Hydroxylation: The presence of the hydroxyl group allows for further functionalization, such as esterification or etherification.
  • Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the conditions.
  • Ester Formation: Reaction with carboxylic acids or alcohols can lead to the formation of esters, which are often more soluble and bioavailable .

This compound exhibits a range of biological activities, including:

  • Antitumor Effects: Studies have shown that 3β-hydroxy-lup-20(29)-en-28-oic acid has protective effects against carcinogenic agents, potentially inhibiting tumor growth in various models .
  • Anti-inflammatory Properties: It has been observed to reduce inflammation markers in cellular models, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Activity: The compound enhances antioxidant enzyme levels, thereby protecting cells from oxidative stress .

The synthesis of 3β-hydroxy-lup-20(29)-en-28-oic acid can be achieved through several methods:

  • Extraction from Natural Sources: This compound can be isolated from various plants known to contain lupane-type triterpenes, such as Betula species.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step reactions starting from simpler organic compounds, employing techniques such as hydroxylation and oxidation under controlled conditions .
  • Modification of Related Compounds: Derivatives of lupane-type triterpenes can be chemically modified to yield 3β-hydroxy-lup-20(29)-en-28-oic acid through specific reaction pathways.

The applications of 3β-hydroxy-lup-20(29)-en-28-oic acid are diverse:

  • Pharmaceuticals: Due to its antitumor and anti-inflammatory properties, it is being investigated for potential therapeutic uses in cancer treatment and inflammatory diseases.
  • Cosmetics: The antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage.
  • Nutraceuticals: It may be included in dietary supplements for its health benefits related to inflammation and cancer prevention .

Interaction studies have focused on the compound's effects on various biological systems. For instance:

  • In animal models, it has been shown to modulate the activity of detoxifying enzymes and improve cellular homeostasis when exposed to carcinogens like dimethylbenz(a)anthracene .
  • Its interactions with cellular pathways involved in inflammation have been documented, suggesting mechanisms through which it exerts its biological effects .

Several compounds share structural similarities with 3β-hydroxy-lup-20(29)-en-28-oic acid. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
Betulinic Acid3-Hydroxy at C-3Stronger antitumor activity
Oleanolic AcidPentacyclic structure with hydroxyl groupsMore potent anti-inflammatory properties
Ursolic AcidSimilar pentacyclic structureKnown for muscle-building effects

Uniqueness of 3β-Hydroxy-Lup-20(29)-en-28-Oic Acid

While sharing common features with these compounds, 3β-hydroxy-lup-20(29)-en-28-oic acid is unique due to its specific hydroxylation pattern and the resulting biological activities that differentiate it from both betulinic acid and oleanolic acid. Its specific interactions with cellular mechanisms make it a promising candidate for further pharmacological exploration.

XLogP3

8.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

456.36034539 g/mol

Monoisotopic Mass

456.36034539 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

Explore Compound Types